molecular formula C11H11NO4 B1306492 4,6-Dimethoxy-1H-indole-2-carboxylic acid CAS No. 105776-11-2

4,6-Dimethoxy-1H-indole-2-carboxylic acid

Cat. No. B1306492
M. Wt: 221.21 g/mol
InChI Key: GDCKIKSQIWWVNR-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H11NO4 . It is a specialty product often used in proteomics research .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxy-1H-indole-2-carboxylic acid consists of an indole ring substituted with two methoxy groups at positions 4 and 6 and a carboxylic acid group at position 2 .


Physical And Chemical Properties Analysis

4,6-Dimethoxy-1H-indole-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 221.21 . The melting point is 204-205°C .

Scientific Research Applications

Antibacterial and Antitumor Agents

  • Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used as a starting material to synthesize new heterocyclic compounds that serve as antibacterial and antitumor agents .
  • Methods of Application: The compound is reacted with chloroacetic acid to produce a derivative (R1), which is then used to synthesize pyrazole, isoxazole, and pyrimidine derivatives .
  • Results: The synthesized compounds demonstrated strong activity against MCF7 cells, with IC50 values ranging between 31.06 - 51.23 µg/mL .

Synthesis of Indole-2-carboxylic Esters

  • Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used in the synthesis of indole-2-carboxylic esters through a CO-free approach .
  • Methods of Application: The compound undergoes rhodium-catalysed C (2)-alkoxycarbonylation with 2,4,6-trimethylbenzoic acid-based carbonate anhydrides .
  • Results: This method facilitates the introduction of various alkoxycarbonyl groups through selective C–O bond cleavage of the anhydrides .

Preparation of Substituted Indole Derivatives

  • Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used as a reactant for the preparation of substituted indole derivatives .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The synthesized indole derivatives serve as histamine H3 antagonists, inhibitors of human reticulocyte 15-lipoxygenase-1, and inhibitors of Gli1-mediated transcription in the Hedgehog pathway .

Synthesis of (±)-Dibromophakellin and Analogs

  • Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The synthesized dibromophakellin and its analogs have potential applications in various fields, but the specific results or outcomes are not detailed in the source .

Synthesis of Pyrrolizidine Alkaloid (±)-Trachelanthamidine

  • Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The synthesized pyrrolizidine alkaloid (±)-trachelanthamidine has potential applications in various fields, but the specific results or outcomes are not detailed in the source .

Preparation of HIV-1 Integrase Inhibitors

  • Application Summary: 5,6-Dihydroxyindole-2-carboxylic Acid, the indole analogue of DOPA, is a precursor to melanin and has potential as HIV-1 integrase inhibitors .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The synthesized HIV-1 integrase inhibitors have potential applications in the treatment of HIV, but the specific results or outcomes are not detailed in the source .

Synthesis of (±)-Dibromophakellin and Analogs

  • Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The synthesized dibromophakellin and its analogs have potential applications in various fields, but the specific results or outcomes are not detailed in the source .

Synthesis of Pyrrolizidine Alkaloid (±)-Trachelanthamidine

  • Application Summary: 4,6-Dimethoxy-1H-indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The synthesized pyrrolizidine alkaloid (±)-trachelanthamidine has potential applications in various fields, but the specific results or outcomes are not detailed in the source .

Preparation of HIV-1 Integrase Inhibitors

  • Application Summary: 5,6-Dihydroxyindole-2-carboxylic Acid, the indole analogue of DOPA, is a precursor to melanin as well as potential as HIV-1 integrase inhibitors .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The synthesized HIV-1 integrase inhibitors have potential applications in the treatment of HIV, but the specific results or outcomes are not detailed in the source .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4,6-Dimethoxy-1H-indole-2-carboxylic acid are not mentioned in the available resources, indole derivatives are a focus of ongoing research due to their diverse biological activities . They are being explored for potential applications in medicine, including as anticancer, antimicrobial, and anti-inflammatory agents .

properties

IUPAC Name

4,6-dimethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-6-3-8-7(10(4-6)16-2)5-9(12-8)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCKIKSQIWWVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390176
Record name 4,6-Dimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-1H-indole-2-carboxylic acid

CAS RN

105776-11-2
Record name 4,6-Dimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Dolušić, P Larrieu, S Blanc, F Sapunaric… - Bioorganic & medicinal …, 2011 - Elsevier
Indoleamine 2,3-dioxygenase (IDO) is a heme dioxygenase which has been shown to be involved in the pathological immune escape of diseases such as cancer. The synthesis and …
Number of citations: 50 www.sciencedirect.com
J Stec, OK Onajole, S Lun, H Guo… - Journal of medicinal …, 2016 - ACS Publications
Our team had previously identified certain indolecarboxamides that represented a new chemical scaffold that showed promising anti-TB activity at both an in vitro and in vivo level. …
Number of citations: 146 pubs.acs.org
Y Baqi, S Alshaibani, K Ritter, A Abdelrahman… - academia.edu
The orphan G protein-coupled receptor GPR17 was shown to be involved in myelin repair and has been proposed as a novel drug target for the treatment of brain and spinal cord injury …
Number of citations: 2 www.academia.edu

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